Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Applications
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Applications
An in-depth technical analysis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7), focusing on its physicochemical dynamics, synthetic pathways, and utility in modern drug discovery.
Executive Summary
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (often referred to by its tautomeric synonym, ethyl 6-hydroxy-5-methylnicotinate) is a highly versatile heterocyclic building block[1]. Featuring a functionalized 2-pyridone core (numbered as 6-oxo due to the carboxylate priority), this molecule serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique hydrogen-bonding profile, characterized by a dual donor-acceptor system, makes it a privileged scaffold in the design of kinase inhibitors, antibacterial agents, and protein-protein interaction modulators.
This guide provides a comprehensive framework for researchers, detailing its structural properties, a self-validating synthetic protocol, and its mechanistic role in drug design.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of this compound is essential for optimizing reaction conditions and predicting its behavior in biological systems. The molecule exhibits lactam-lactim tautomerism . While the 2-hydroxypyridine (lactim) form can exist in the gas phase or non-polar solvents, the 2-pyridone (lactam) form overwhelmingly predominates in the solid state and in polar solvents due to highly stable intermolecular hydrogen-bonded dimers.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 85614-89-7 | Standard identifier for procurement and literature searches[1]. |
| Molecular Formula | C 9 H 11 NO 3 | Determines exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 181.19 g/mol | Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD)[1]. |
| Physical Form | Solid | Indicates strong crystalline lattice forces driven by pyridone H-bonding[1]. |
| TPSA | ~55.4 Ų | Calculated via fragment-based contributions; ideal for passive membrane permeability[2]. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O) | Facilitates strong directional binding in enzymatic active sites. |
| Storage Conditions | Inert atmosphere, Room Temp | Prevents slow oxidative degradation or hydrolysis of the ester group[1]. |
Retrosynthetic Strategies & De Novo Synthesis
Experimental Protocol: Self-Validating Synthesis Workflow
Phase 1: N-Oxidation
-
Procedure: Charge a round-bottom flask with 5-methylnicotinic acid (1.0 eq) and glacial acetic acid (0.5 M). Add 30% aqueous H 2 O 2 (1.5 eq) dropwise. Heat to 70°C for 12 hours.
-
Causality: Acetic acid acts as both solvent and catalyst, generating peracetic acid in situ. This electrophilic oxygen source smoothly oxidizes the pyridine nitrogen without over-oxidizing the methyl group.
-
Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=138 ) fully shifts to the N-oxide mass ( [M+H]+=154 ).
Phase 2: Regioselective Rearrangement (Polonovski-Type)
-
Procedure: Suspend the crude N-oxide in acetic anhydride (5.0 eq) and reflux at 130°C for 4 hours. Following the reaction, evaporate excess Ac 2 O, add water, and reflux for 1 hour to hydrolyze the intermediate acetate.
-
Causality: Acetic anhydride activates the N-oxide, triggering an acylative deoxygenation. The acetate nucleophile attacks the C6 position rather than C2. Why? The C5-methyl group provides steric shielding and electronic directing effects that heavily bias the transition state toward C6 attack, ensuring high regioselectivity for the 6-oxo isomer.
-
Self-Validating Checkpoint: TLC (10% MeOH/DCM) will show the disappearance of the highly polar, baseline-retained N-oxide spot and the emergence of a new, less polar UV-active spot (the 6-oxo-acid).
Phase 3: Fischer Esterification
-
Procedure: Dissolve the resulting 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in absolute ethanol (0.2 M). Add catalytic concentrated H 2 SO 4 (0.1 eq). Reflux for 16 hours using a Soxhlet extractor fitted with 3Å molecular sieves.
-
Causality: The esterification of electron-deficient heterocyclic acids is notoriously slow. The Soxhlet apparatus with molecular sieves continuously sequesters the water byproduct, driving the Le Chatelier equilibrium entirely toward the ester product.
-
Self-Validating Checkpoint: Final LC-MS confirmation ( [M+H]+=182.1 ). IR spectroscopy should reveal two distinct carbonyl stretches: ~1715 cm −1 (ester C=O) and ~1660 cm −1 (pyridone C=O).
Caption: Synthetic workflow for Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate via N-oxide rearrangement.
Pharmacophore Applications in Drug Discovery
In modern rational drug design, the 6-oxo-1,6-dihydropyridine motif is frequently deployed as a bioisostere for amides, phenols, and nucleobases.
Kinase Hinge Binding: The ATP-binding pocket of most kinases features a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate provides a perfect geometric match for this interaction:
-
N1-H (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge region.
-
C6=O (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge region.
-
C5-Methyl: Projects into the adjacent hydrophobic pocket (often near the gatekeeper residue), enhancing binding affinity via Van der Waals interactions.
-
C3-Ester: Serves as a synthetic vector. In drug development, this ester is typically saponified and coupled with various amines to project into the solvent-exposed region, optimizing pharmacokinetic properties.
Caption: Pharmacophore mapping of the 6-pyridone core within a typical kinase hinge region.
References
-
Ertl, P., Rohde, B., & Selzer, P. "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties". Journal of Medicinal Chemistry, 2000, 43(20), 3714–3717. URL:[Link]
